Irbesartan dimer impurity Irbesartan dimer impurity A dimer impurity of Irbesartan
Brand Name: Vulcanchem
CAS No.: 1346598-52-4
VCID: VC0195222
InChI: InChI=1S/C39H38N10O/c1-2-9-30(24-26-14-18-28(19-15-26)31-10-3-5-12-33(31)35-41-45-46-42-35)37-40-39(22-7-8-23-39)38(50)49(37)25-27-16-20-29(21-17-27)32-11-4-6-13-34(32)36-43-47-48-44-36/h3-6,10-21,30H,2,7-9,22-25H2,1H3,(H,41,42,45,46)(H,43,44,47,48)
SMILES:
Molecular Formula: C39H38N10O
Molecular Weight: 662.8 g/mol

Irbesartan dimer impurity

CAS No.: 1346598-52-4

Cat. No.: VC0195222

Molecular Formula: C39H38N10O

Molecular Weight: 662.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Irbesartan dimer impurity - 1346598-52-4

Specification

CAS No. 1346598-52-4
Molecular Formula C39H38N10O
Molecular Weight 662.8 g/mol
IUPAC Name 3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-[1-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]pentan-2-yl]-1,3-diazaspiro[4.4]non-1-en-4-one
Standard InChI InChI=1S/C39H38N10O/c1-2-9-30(24-26-14-18-28(19-15-26)31-10-3-5-12-33(31)35-41-45-46-42-35)37-40-39(22-7-8-23-39)38(50)49(37)25-27-16-20-29(21-17-27)32-11-4-6-13-34(32)36-43-47-48-44-36/h3-6,10-21,30H,2,7-9,22-25H2,1H3,(H,41,42,45,46)(H,43,44,47,48)
Standard InChI Key WRDCNWPENKTBFX-UHFFFAOYSA-N
Canonical SMILES CCCC(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC5(CCCC5)C(=O)N4CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8

Introduction

Chemical Identification and Properties

Irbesartan dimer impurity is a complex organic compound with specific chemical characteristics that distinguish it from the parent drug and other related impurities. Understanding these properties is essential for pharmaceutical analysis and quality control processes.

Basic Identification Parameters

The compound is uniquely identified through several standardized parameters that enable precise recognition in analytical processes.

Table 1: Key Identification Parameters of Irbesartan Dimer Impurity

ParameterValue
CAS Number1346598-52-4
Molecular FormulaC₃₉H₃₈N₁₀O
Molecular Weight662.785 g/mol
IUPAC Name3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-[1-[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]pentan-2-yl]-1,3-diazaspiro[4.4]non-1-en-4-one
Parent DrugIrbesartan

These identification parameters serve as critical reference points for analytical scientists working on Irbesartan quality control .

Structural Characteristics

The molecular structure of Irbesartan dimer impurity features two tetrazole rings connected through a complex arrangement involving biphenyl groups and a diazaspiro[4.4]non-1-en-4-one moiety. This structure can be represented through various chemical notation systems:

Table 2: Structural Representation Systems for Irbesartan Dimer Impurity

Representation SystemCode
SMILESCCCC(Cc1ccc(cc1)c2ccccc2c3nnn[nH]3)C4=NC5(CCCC5)C(=O)N4Cc6ccc(cc6)c7ccccc7c8nnn[nH]8
InChIInChI=1S/C39H38N10O/c1-2-9-30(24-26-14-18-28(19-15-26)31-10-3-5-12-33(31)35-41-45-46-42-35)37-40-39(22-7-8-23-39)38(50)49(37)25-27-16-20-29(21-17-27)32-11-4-6-13-34(32)36-43-47-48-44-36/h3-6,10-21,30H,2,7-9,22-25H2,1H3,(H,41,42,45,46)(H,43,44,47,48)

The structural complexity of this impurity reflects its formation mechanism and relationship to the parent Irbesartan molecule .

Formation Mechanisms

Understanding how Irbesartan dimer impurity forms is crucial for controlling and minimizing its presence in pharmaceutical formulations.

Synthesis Considerations

The synthesis of Irbesartan impurities, including the dimer impurity, typically involves complex organic chemistry reactions. These may include reactions of specific tetrazole derivatives followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels suitable for analytical standards.

The synthesis pathway may involve multiple steps and careful control of reaction conditions to ensure the formation of the desired dimer structure while minimizing unwanted side reactions or degradation.

Analytical Methods for Detection and Quantification

Several sophisticated analytical techniques are employed for the detection, identification, and quantification of Irbesartan dimer impurity in pharmaceutical formulations.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) stands as the primary method for analyzing Irbesartan dimer impurity. These techniques offer high resolution and sensitivity, making them ideal for impurity profiling.

Table 3: Typical HPLC Conditions for Irbesartan Dimer Impurity Analysis

ParameterSpecification
ColumnC18 Hypersil gold column (100 mm × 2.1 mm i.d. 1.9 μm)
Runtime15 minutes
DetectionUV detection or coupled with mass spectrometry
SystemAcquity H-class gradient system

HPLC methods have been meticulously developed to analyze active pharmaceutical ingredients (APIs) and their impurities with high accuracy and reliability .

Mass Spectrometry Methods

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides enhanced sensitivity and specificity for detecting and quantifying Irbesartan dimer impurity. This technique is particularly valuable for trace analysis and structural confirmation.

Table 4: LC-MS/MS Parameters for Irbesartan Impurity Analysis

ParameterApplication
MRM ModeHigh sensitivity Multiple Reaction Monitoring for quantitative determination
Mass RangeAppropriate for detecting compounds in the 662.785 g/mol range
SensitivityCapable of detecting impurities at levels below 0.1 μg/g
Recovery95% to 111% at concentration levels from 1-40 μg/g

The performance of LC-MS/MS methods for Irbesartan impurity analysis has been evaluated in terms of linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery, consistently providing reliable results .

Regulatory Significance and Quality Control Applications

Irbesartan dimer impurity holds significant importance in pharmaceutical quality control and regulatory compliance.

Regulatory Framework

The impurity is monitored according to guidelines established by regulatory bodies worldwide to ensure the safety and efficacy of Irbesartan formulations.

Table 5: Regulatory Compliance Aspects of Irbesartan Dimer Impurity

Regulatory AspectDetails
Pharmacopoeial ComplianceUSP, EMA, JP, and BP standards
Guideline FrameworkInternational Conference on Harmonization (ICH)
ApplicationsANDA, NDA, and commercial production
Documentation SupportStructure Elucidation Report (SER)

These regulatory frameworks establish the acceptable limits and testing requirements for Irbesartan dimer impurity in pharmaceutical products .

Quality Control Applications

Detection Limits and Quantification Parameters

The analytical sensitivity for detecting and quantifying Irbesartan dimer impurity is a critical aspect of pharmaceutical quality control.

Sensitivity Metrics

Modern analytical methods achieve impressive sensitivity for detecting trace amounts of Irbesartan dimer impurity.

Table 6: Detection and Quantification Limits for Irbesartan Dimer Impurity

ParameterValueMethod
Limit of Detection (LOD)0.03-0.2 ng/mLLC-MS/MS
Limit of Quantification (LOQ)0.1-0.5 ng/mLLC-MS/MS
Recovery95-111%For concentration range 1-40 μg/g

These high-sensitivity methods ensure that even trace amounts of the impurity can be accurately detected and quantified, supporting stringent quality control requirements .

Comparative Analysis with Other Irbesartan Impurities

Irbesartan dimer impurity is one of several impurities associated with Irbesartan. Understanding its relationship to other impurities provides valuable context for comprehensive impurity profiling.

Table 7: Comparison of Selected Irbesartan Impurities

ImpurityCAS NumberMolecular Weight (g/mol)Chemical Characteristics
Irbesartan Dimer Impurity1346598-52-4662.785Contains two tetrazole rings
Irbesartan Impurity 5141745-36-0402.50Modified side chain structure
Irbesartan Impurity 7141745-71-3403.53Contains N-[(1-oxopentyl)amino] group
Irbesartan Cyano Impurity138401-24-8385.51Contains cyano group instead of tetrazole
Irbesartan Lactam Impurity151257-01-1230.73Simplified structure with lactam ring

Each impurity arises from different synthetic pathways or degradation mechanisms, requiring specific analytical approaches for identification and quantification .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator